7-bromo-4H-benzo[h]chromen-4-one

Kinase Inhibitor DNA-PK Cancer Therapeutics

Scarce brominated naphtho-chromenone scaffolds often delay medicinal chemistry SAR campaigns. 7-Bromobenzo[h]chromen-4-one (CAS 882687-75-4) addresses this gap as a reliable 7-position building block with a fused benzo[h] ring system that extends π-conjugation beyond simple chromones. • Serves as a direct handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Heck couplings to rapidly generate 7-aryl, 7-alkynyl, or 7-alkyl libraries for SAR exploration. • Enables synthesis of red-shifted solvatochromic fluorophores for bioimaging and biomolecular sensing applications. • Functions as an essential negative control in DNA-PK inhibitor programs where 7-substitution is disfavored, validating target engagement selectivity. • Supplied at ≥95% purity with consistent batch-to-batch quality for reproducible research outcomes.

Molecular Formula C13H7BrO2
Molecular Weight 275.10 g/mol
CAS No. 882687-75-4
Cat. No. B15397758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4H-benzo[h]chromen-4-one
CAS882687-75-4
Molecular FormulaC13H7BrO2
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2OC=CC3=O)C(=C1)Br
InChIInChI=1S/C13H7BrO2/c14-11-3-1-2-9-8(11)4-5-10-12(15)6-7-16-13(9)10/h1-7H
InChIKeyCYWBNVMCHOQYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4H-benzo[h]chromen-4-one: Structure & Reactivity


7-Bromo-4H-benzo[h]chromen-4-one is a heterocyclic compound belonging to the chromenone family, characterized by a fused naphtho-chromenone core with a bromine substituent at the 7-position. This scaffold, also designated as 4H-Naphtho[1,2-b]pyran-4-one, 7-bromo-, offers a distinct steric and electronic profile compared to simpler benzopyranones . The bromine atom serves as a key handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) exploration [1]. Its potential applications in medicinal chemistry and chemical biology are under active investigation, particularly for developing novel kinase inhibitors and fluorescent probes [2].

Substitution Risks with 7-Bromo-4H-benzo[h]chromen-4-one


Simple substitution of 7-bromo-4H-benzo[h]chromen-4-one with other halogenated or unsubstituted chromenones is scientifically unsound due to the profound and often unpredictable impact of both the benzo[h] ring fusion and the specific halogen position on biological activity and reactivity. SAR studies on chromen-4-one kinase inhibitors have established that 7-substitution is not universally tolerated; for example, 7-aryl and heteroaryl groups are strongly disfavored for DNA-PK inhibition, whereas 8-substitution is largely permitted [1]. This class-level inference suggests that the 7-position is a critical determinant of target engagement and selectivity. Furthermore, the bromine atom's size, polarizability, and ability to participate in halogen bonding differ significantly from hydrogen, fluorine, or chlorine, leading to divergent binding modes and pharmacokinetic properties [2]. Therefore, assuming functional equivalence with a 7-chloro or 7-fluoro analog without direct comparative data is a high-risk strategy that can derail lead optimization efforts.

Differentiating Evidence for 7-Bromo-4H-benzo[h]chromen-4-one


DNA-PK Inhibition: Positional SAR

For chromen-4-one-based DNA-PK inhibitors, 7-substitution with aryl or heteroaryl groups is generally disfavored, whereas 8-substitution is largely tolerated. This SAR trend is derived from focused libraries where 6-, 7-, and 8-aryl/heteroaryl substituents were systematically evaluated [1]. Consequently, 7-bromo-4H-benzo[h]chromen-4-one, as a 7-substituted analog, is predicted to exhibit poor DNA-PK inhibitory activity compared to its 8-substituted counterparts like NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one), which has an IC50 of 13 nM against DNA-PK [1]. This class-level inference is critical for researchers designing selective kinase inhibitors and seeking to avoid the 7-position for this target.

Kinase Inhibitor DNA-PK Cancer Therapeutics

Bromine as a Cross-Coupling Handle

The presence of the bromine atom at the 7-position provides a synthetic handle that is absent in the unsubstituted 4H-benzo[h]chromen-4-one scaffold. This enables efficient derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to install diverse aryl, heteroaryl, or alkynyl groups [1]. While direct quantitative data for this specific compound is not available in the public domain, this reactivity is well-established for analogous 7-bromochromones, which are routinely used to synthesize 7-aryl-chromones and 3-hydroxychromone-based fluorophores [2]. In contrast, the non-brominated parent compound lacks this facile diversification pathway, limiting its utility in library synthesis.

Cross-Coupling Suzuki-Miyaura Fluorescent Probes

Benzo[h] Fusion: Scaffold Differentiation

The benzo[h] ring fusion in 7-bromo-4H-benzo[h]chromen-4-one distinguishes it from the simpler 7-bromo-4H-chromen-4-one (CAS 168759-60-2) and coumarin scaffolds. This structural feature increases molecular weight (275.10 g/mol vs 225.04 g/mol), alters lipophilicity, and expands the π-system, which can significantly impact target binding, cellular permeability, and off-target profiles . While head-to-head biological data are lacking, the established SAR for kinase inhibitors demonstrates that the 2-amino-substituted benzo[h]chromen-4-one series is distinct from the 2-unsubstituted series, highlighting the functional consequences of the naphtho-fused core [1]. Therefore, substituting a simpler chromone with a benzo[h]chromenone in a SAR campaign introduces a new dimension of chemical space that must be empirically validated.

Scaffold Hopping Chemical Space Selectivity Profile

7-Bromo-4H-benzo[h]chromen-4-one Applications


SAR Exploration via 7-Position Cross-Coupling

Procure 7-bromo-4H-benzo[h]chromen-4-one as a versatile building block for the rapid generation of 7-aryl, 7-alkynyl, or 7-alkyl substituted benzo[h]chromen-4-one libraries. The bromine atom serves as a reliable handle for palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions, enabling systematic exploration of the steric and electronic requirements at the 7-position for a given biological target [1]. This approach is particularly valuable for optimizing lead compounds where the benzo[h]chromen-4-one core has shown initial promise, allowing medicinal chemists to efficiently probe structure-activity relationships and improve potency or selectivity.

Avoiding 7-Substitution in DNA-PK Inhibitors

Based on established SAR for chromen-4-one DNA-PK inhibitors, 7-substitution is strongly disfavored, while 8-substitution is tolerated [1]. Therefore, 7-bromo-4H-benzo[h]chromen-4-one should be procured as a control compound or a synthetic intermediate, not as a lead candidate for DNA-PK inhibition. Its primary value in this context is to confirm that a new chemical series does not rely on 7-substitution for activity, or to serve as a precursor for synthesizing 7-substituted analogs to definitively rule out this position in a comprehensive SAR study.

Environment-Sensitive Fluorescent Probe Synthesis

Utilize 7-bromo-4H-benzo[h]chromen-4-one as a starting material for synthesizing novel solvatochromic fluorophores. The benzo[h]chromenone core offers an extended conjugation system compared to simple chromones, which can lead to red-shifted absorption and emission properties. By coupling the 7-bromo intermediate with various aryl groups via Suzuki reaction, researchers can fine-tune the photophysical properties of the resulting probes for applications in bioimaging and sensing of biomolecular environments [2]. This scenario leverages the compound's synthetic versatility and unique π-system to create tools with improved sensitivity and spectral characteristics.

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